Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 181.19 g/mol. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen, and is substituted with an ethyl ester and an aldehyde group. The structure contributes to its potential reactivity and biological activity, making it a subject of interest in organic synthesis and medicinal chemistry .
Several synthetic routes have been developed for the preparation of Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate:
Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate has potential applications in:
Studies focusing on the interactions of Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate with biological targets are essential for understanding its pharmacological potential. Preliminary interaction studies suggest that compounds with similar structures may interact with enzymes involved in metabolic pathways or act as inhibitors of specific cellular processes .
Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate shares structural similarities with several other pyrrole derivatives. Here are some notable comparisons:
Compound Name | CAS Number | Molecular Formula | Similarity Score |
---|---|---|---|
Ethyl 2-methyl-1H-pyrrole-3-carboxylate | 936-12-9 | C8H11NO2 | 0.90 |
Ethyl 5-methyl-1H-pyrrole-3-carboxylate | 2199-50-0 | C8H11NO2 | 0.88 |
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | 2199-59-9 | C9H11NO3 | 0.90 |
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 2199-51-1 | C9H11NO3 | 0.93 |
These compounds exhibit variations in their substituents that may influence their chemical reactivity and biological activities, highlighting the uniqueness of Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate within this class of compounds .